Aminocarbene Complex Yield Optimization: 1-Benzylpiperidin-2-one Shows 78% Yield After Multivariant Tuning vs. 8% Baseline
In the synthesis of (aminocarbene)chromium(0) complexes via reaction of amides with K2Cr(CO)5, the complex derived from 1-benzylpiperidin-2-one was initially formed in only 8% yield under standard sodium naphthalene reduction conditions. Single-variable optimization (OVAT) increased this to 32%, while multivariant optimization employing C8K-generated Cr(CO)5(2-) achieved a final yield of 78% [1]. This 9.75-fold yield improvement represents a quantifiable benchmark for reaction optimization feasibility.
| Evidence Dimension | Aminocarbene complex synthesis yield |
|---|---|
| Target Compound Data | 78% yield after multivariant optimization |
| Comparator Or Baseline | 8% yield under standard conditions; 32% after OVAT optimization |
| Quantified Difference | 9.75-fold increase from baseline; 2.44-fold increase from OVAT optimization |
| Conditions | Reaction of 1-benzylpiperidin-2-one with K2Cr(CO)5 generated from C8K reduction of Cr(CO)6; Organometallics 1990, 9, 2814-2819 |
Why This Matters
Demonstrates that 1-benzylpiperidin-2-one can serve as a demanding test substrate for reaction optimization methodologies; researchers developing novel organometallic synthetic protocols may select this compound as a performance benchmark.
- [1] Schwindt MA, Lejon T, Hegedus LS. Improved Synthesis of (Aminocarbene)chromium(0) Complexes with Use of C8K-Generated Cr(CO)52-: Multivariant Optimization of an Organometallic Reaction. Organometallics. 1990;9(10):2814-2819. View Source
